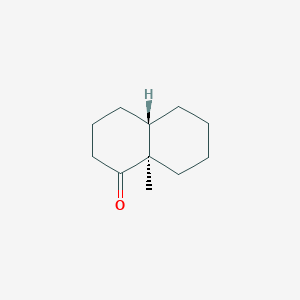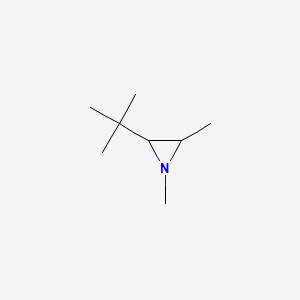
2-tert-Butyl-1,3-dimethylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-1,3-dimethylaziridine is an organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound, with the molecular formula C₈H₁₇N, is characterized by the presence of tert-butyl and dimethyl groups attached to the aziridine ring, which significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3-dimethylaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with 1,3-dimethylaziridine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-1,3-dimethylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Nucleophilic Ring Opening: Produces amines, alcohols, or thiol derivatives depending on the nucleophile used.
Oxidation: Forms oxides or other oxidized derivatives.
Substitution: Results in substituted aziridines or other derivatives.
Applications De Recherche Scientifique
2-tert-Butyl-1,3-dimethylaziridine has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-1,3-dimethylaziridine involves its high reactivity due to the ring strain of the aziridine ring. The compound can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in different chemical reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylaziridine: Similar in structure but lacks the tert-butyl group, resulting in different reactivity and properties.
2-Cyclohexylaziridine: Contains a cyclohexyl group instead of tert-butyl, leading to variations in chemical behavior.
Uniqueness
2-tert-Butyl-1,3-dimethylaziridine is unique due to the presence of both tert-butyl and dimethyl groups, which significantly influence its reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
3203-94-9 |
|---|---|
Formule moléculaire |
C8H17N |
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
2-tert-butyl-1,3-dimethylaziridine |
InChI |
InChI=1S/C8H17N/c1-6-7(9(6)5)8(2,3)4/h6-7H,1-5H3 |
Clé InChI |
TWGPQRUYJQORNA-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N1C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


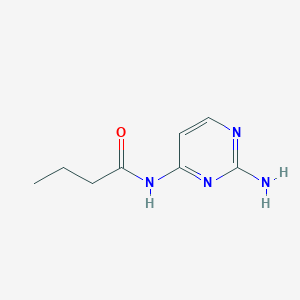
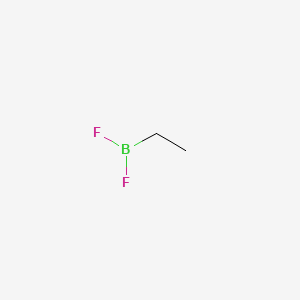
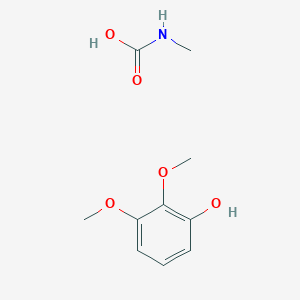
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
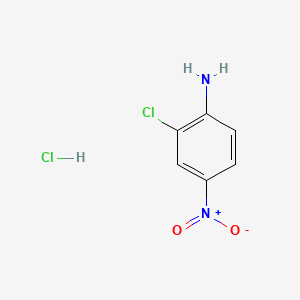
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)


![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
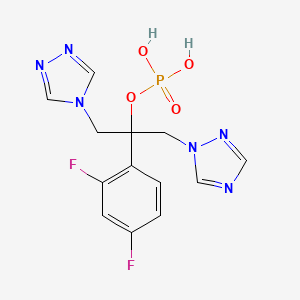
![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)

